molecular formula C12H17NS B064993 N-tert-butyl-N-phenylethanethioamide CAS No. 172896-62-7

N-tert-butyl-N-phenylethanethioamide

Cat. No.: B064993
CAS No.: 172896-62-7
M. Wt: 207.34 g/mol
InChI Key: OXTAKNOPIOUWOX-UHFFFAOYSA-N
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Description

N-tert-butyl-N-phenylthioacetamide: is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-tert-butyl-N-phenylthioacetamide often involve large-scale Ritter reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .

Scientific Research Applications

Chemistry: N-tert-butyl-N-phenylthioacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. Its thioamide group is of interest due to its ability to interact with biological molecules, potentially leading to the development of new drugs .

Industry: In the industrial sector, N-tert-butyl-N-phenylthioacetamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism by which N-tert-butyl-N-phenylthioacetamide exerts its effects involves the interaction of its thioamide group with target molecules. This interaction can lead to the formation of stable complexes, which can modulate the activity of enzymes or other proteins. The sulfur atom in the thioamide group plays a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers .

Comparison with Similar Compounds

Uniqueness: N-tert-butyl-N-phenylthioacetamide is unique due to its thioamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where sulfur-containing compounds are required .

Properties

CAS No.

172896-62-7

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-tert-butyl-N-phenylethanethioamide

InChI

InChI=1S/C12H17NS/c1-10(14)13(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3

InChI Key

OXTAKNOPIOUWOX-UHFFFAOYSA-N

SMILES

CC(=S)N(C1=CC=CC=C1)C(C)(C)C

Canonical SMILES

CC(=S)N(C1=CC=CC=C1)C(C)(C)C

Synonyms

Ethanethioamide, N-(1,1-dimethylethyl)-N-phenyl-

Origin of Product

United States

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